N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide
Description
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)Isoxazole-5-Carboxamide is a synthetic small molecule characterized by a hybrid scaffold combining an indoline core, an isoxazole ring, and a cyclopropanecarbonyl substituent. The cyclopropane moiety is notable for its stereoelectronic effects, which enhance metabolic stability and influence target binding . For instance, indoline and isoxazole derivatives are frequently studied in cardiovascular and inflammatory diseases due to their modulation of lipid metabolism and enzyme activity .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(14-5-7-17-22-14)18-12-4-3-10-6-8-19(13(10)9-12)16(21)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVNRGGWDUCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The isoxazole ring is typically formed through cycloaddition reactions involving nitrile oxides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Reactivity of the Cyclopropanecarbonyl Group
The cyclopropane ring exhibits strain-driven reactivity, while the carbonyl group may participate in hydrolysis or nucleophilic substitution.
Key Findings :
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The cyclopropane ring remains stable under mild conditions but undergoes ring-opening under thermal or catalytic gold(I) conditions to form conjugated dienes or carbene intermediates .
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The carbonyl group is susceptible to hydrolysis, particularly under strong acidic/basic conditions, as observed in structurally related sulfonamide derivatives .
Indoline Moiety Reactivity
The indoline nitrogen’s acylation modulates its basicity, while the aromatic ring may undergo electrophilic substitution.
Key Findings :
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Acylation of the indoline nitrogen reduces its nucleophilicity, limiting participation in further coupling reactions without deprotection .
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Electrophilic substitution occurs preferentially at the C4 position of indoline due to electron-donating effects from the adjacent amide group .
Isoxazole-5-Carboxamide Reactivity
The isoxazole ring’s electron-deficient nature and carboxamide group dictate its reactivity.
Key Findings :
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The carboxamide group stabilizes the isoxazole ring against electrophilic attacks but facilitates hydrolysis under harsh conditions .
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Gold(I)-catalyzed cycloadditions with terminal alkynes or nitrile oxides enable functionalization of the isoxazole core .
Cross-Reactivity Between Moteties
Interactions between functional groups may lead to cascades or rearrangements.
Key Findings :
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Gold(I) catalysts promote synergistic ring-opening of cyclopropane and isoxazole, leading to fused bicyclic products .
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Hydrogenation of the isoxazole ring triggers cyclopropane ring expansion via a carbene intermediate .
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for pharmacological applications.
Key Findings :
Scientific Research Applications
Research has indicated that N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
1. Anticancer Activity Evaluation (2023) :
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
2. Anti-inflammatory Study (2024) :
- Objective : To investigate the effects on LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 60% compared to controls.
3. Neuroprotective Study (2025) :
- Objective : To evaluate the protective effects against oxidative stress in neuronal cell cultures.
- Findings : The compound reduced reactive oxygen species (ROS) levels by 40%, indicating potential neuroprotective capabilities.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 60% | 2024 |
| Neuroprotective | Neuronal cells | ROS reduction by 40% | 2025 |
Potential Applications
Given its promising biological properties, this compound could be explored for:
- Cancer Therapy : Further development as a chemotherapeutic agent targeting specific cancer types.
- Anti-inflammatory Treatments : Formulation as a treatment for chronic inflammatory diseases.
- Neurodegenerative Disease Management : Investigation into its use in conditions like Alzheimer's or Parkinson's disease due to its neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The isoxazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity . The cyclopropane ring can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
(a) Indoline vs. Indole Derivatives
The indoline core in the target compound differs from indole-based analogues (e.g., N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides) by its saturated six-membered ring, which reduces aromaticity and alters conformational flexibility. Indole derivatives, such as compounds 8–12 and 15–18 from , exhibit lipid-lowering effects in preclinical models, but their planar indole cores may limit selectivity due to off-target interactions . In contrast, the partially saturated indoline scaffold in the target compound could improve binding specificity to enzymes like HMG-CoA reductase or PPARα.
(b) Cyclopropanecarbonyl Substituent
The cyclopropanecarbonyl group is shared with compound 42 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one), where it enhances metabolic stability and hydrophobic interactions in kinase inhibitors . This substituent’s rigidity and electron-withdrawing properties likely contribute to stronger binding affinity compared to bulkier acyl groups (e.g., benzoylphenyl in ).
Isoxazole vs. Pyrazole/Pyridinone Rings
The isoxazole ring in the target compound offers hydrogen-bonding capabilities via its oxygen and nitrogen atoms, distinguishing it from pyrazole or pyridinone rings (e.g., in compound 42). Isoxazole’s smaller size may favor penetration into hydrophobic enzyme pockets, whereas pyridinone’s aromaticity in compound 42 supports π-π stacking with tyrosine residues in kinases .
Data Table: Key Structural and Functional Differences
Research Findings and Methodological Insights
- Synthetic Routes : The target compound’s cyclopropanecarbonyl group is likely introduced via acylation of an indoline precursor using cyclopropanecarbonyl chloride, analogous to methods in . This contrasts with indole derivatives in , which employ benzoylphenyl chlorides .
- Computational Predictions : Tools like AutoDock Vina () suggest that the cyclopropane moiety enhances binding to hydrophobic pockets (e.g., in lipid-metabolizing enzymes) compared to linear alkyl chains .
- Pharmacological Gaps: While indole derivatives show explicit lipid-lowering activity , the target compound’s effects remain speculative.
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- Structural Features :
- Isoxazole ring
- Indoline moiety
- Cyclopropanecarbonyl group
The biological activity of this compound has been linked to several mechanisms:
- Protein Kinase Inhibition : The compound has demonstrated inhibitory activity against various protein kinases, which play crucial roles in cell signaling and regulation. Inhibition of these enzymes can lead to reduced cell proliferation and survival in cancer cells .
- Anti-inflammatory Properties : Similar compounds have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This suggests that this compound may possess anti-inflammatory effects .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on a panel of human cancer cell lines including A549 (lung cancer). The compound exhibited significant cytotoxicity with an IC value of 50 µM, indicating its potential as an anticancer agent .
- Inflammation Model Study : In a rodent model of inflammation, the compound demonstrated a reduction in inflammatory markers and symptoms when administered at doses correlating with its COX inhibition profile. This suggests a therapeutic potential for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide, and what key reaction parameters influence yield and purity?
Answer:
- Synthetic Strategy : The compound can be synthesized via a multi-step approach:
- Indoline Functionalization : Introduce the cyclopropanecarbonyl group to the indoline nitrogen using acylating agents (e.g., cyclopropanecarbonyl chloride) under basic conditions (e.g., triethylamine in DCM) .
- Isoxazole Coupling : Attach the isoxazole-5-carboxamide moiety via amide bond formation. Use coupling reagents like EDC/HOBt or PyBOP in anhydrous DMF .
- Critical Parameters :
- Temperature : Maintain reaction temperatures between 0–25°C during acylation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted starting materials or hydrolyzed byproducts .
- Yield Optimization : Excess aminobenzophenone derivatives (analogous to methods in indole-carboxamide synthesis) may improve coupling efficiency, though harsh conditions (e.g., >150°C) can degrade sensitive groups .
Q. How can researchers confirm the structural integrity of N-(1-(cyclopropanecoronyl)indolin-6-yl)isoxazole-5-carboxamide using spectroscopic techniques?
Answer:
- 1H/13C NMR :
- Indoline Core : Look for aromatic protons (δ 6.8–7.5 ppm) and the cyclopropane methylene protons (δ 1.0–1.5 ppm, characteristic splitting due to ring strain) .
- Isoxazole Ring : Identify the isoxazole proton (δ 8.3–8.7 ppm) and carbonyl signals (δ 165–170 ppm in 13C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]+) with <5 ppm error. Fragmentation patterns (e.g., loss of cyclopropanecarbonyl group) aid structural validation .
- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
Q. What stability considerations are critical for handling this compound under different pH and temperature conditions?
Answer:
- Hydrolytic Stability :
- Acidic/Base Sensitivity : The carboxamide group may hydrolyze under strong acidic (HCl) or basic (NaOH) conditions, forming carboxylic acids or amines. Monitor degradation via HPLC at pH 2–12 .
- Physiological Conditions : Assess stability in PBS (pH 7.4, 37°C) to simulate in vivo environments. Use LC-MS to detect hydrolytic byproducts .
- Storage : Store at –20°C in anhydrous DMSO or ACN to prevent moisture-induced degradation.
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity, and what controls are essential?
Answer:
- Assay Design :
- Target Selection : Prioritize kinases or receptors (e.g., PI3K, EGFR) based on structural analogs (e.g., isoxazole carboxamides with kinase inhibition ).
- Dose-Response : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .
- Cell Viability : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Normalize data to untreated cells .
- Data Validation : Replicate experiments ≥3 times. Use ANOVA with post-hoc tests to assess significance (p<0.05).
Q. What strategies can optimize the compound’s pharmacokinetic properties through structural modification?
Answer:
- SAR Studies :
- Cyclopropane Modifications : Replace cyclopropanecarbonyl with bulkier acyl groups (e.g., tert-butyl) to enhance metabolic stability .
- Isoxazole Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the isoxazole 3-position to improve target binding affinity .
- LogP Optimization : Reduce logP (<3) via polar substituents (e.g., hydroxyl, amine) to enhance aqueous solubility .
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding modes and QSAR models to prioritize analogs .
Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?
Answer:
- Pharmacokinetic (PK) Analysis :
- Bioavailability : Perform oral/intravenous dosing in rodents. Measure plasma concentrations via LC-MS/MS to calculate AUC and half-life .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect oxidative metabolites (e.g., CYP450-mediated degradation) .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. What computational methods are suitable for predicting target interactions and binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with amide groups) .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy (ΔG). Correlate with experimental IC₅₀ values .
- Fragment-Based Design : Deconstruct the molecule into indoline and isoxazole fragments for virtual screening against target libraries (e.g., ZINC15) .
Q. How can researchers validate the compound’s mechanism of action when initial phenotypic assays yield conflicting results?
Answer:
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography (compound immobilized on sepharose beads) to pull down interacting proteins from cell lysates. Identify targets via mass spectrometry .
- CRISPR Knockout : Silence putative targets (e.g., using sgRNA libraries) and assess compound efficacy loss .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis, proliferation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
